molecular formula C9H12 B166441 1-Ethyl-2-methylbenzene CAS No. 611-14-3

1-Ethyl-2-methylbenzene

Cat. No.: B166441
CAS No.: 611-14-3
M. Wt: 120.19 g/mol
InChI Key: HYFLWBNQFMXCPA-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylbenzene (CAS 611-14-3), also known as o-ethyltoluene or 1-methyl-2-ethylbenzene, is an aromatic hydrocarbon with the molecular formula C₉H₁₂ and a molecular weight of 120.19 g/mol . Structurally, it consists of a benzene ring substituted with an ethyl group at position 1 and a methyl group at position 2, as per IUPAC nomenclature guidelines . This compound is a member of the alkylbenzene family, characterized by their volatility and widespread occurrence in both natural and industrial environments.

This compound has been identified in diverse contexts, including:

  • Natural sources: As a phytochemical in plant extracts (e.g., Vernonia calvoana leaves, 8.64% peak area) and Syzygium guineense (2.61% in n-hexane extracts) .
  • Environmental samples: Elevated levels in fish reared in the Adriatic Sea, linked to pollution due to the region’s enclosed geography .
  • Industrial applications: As a component of gasoline hydrocarbons and synthetic intermediates for high-energy-density fuels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylbenzene can be synthesized through several methods:

    Friedel-Crafts Alkylation: This method involves the alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Alkylation of Benzene: Another method involves the alkylation of benzene with ethyl and methyl groups using appropriate alkylating agents and catalysts.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic reforming of petroleum fractions. This process involves the dehydrogenation and isomerization of hydrocarbons in the presence of a platinum-based catalyst at high temperatures and pressures.

Chemical Reactions Analysis

1-Ethyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: When treated with strong oxidizing agents such as potassium permanganate, this compound can be oxidized to form benzoic acid derivatives.

    Electrophilic Aromatic Substitution: This compound can undergo nitration, sulfonation, halogenation, and Friedel-Crafts acylation reactions. For example, nitration with a mixture of concentrated nitric acid and sulfuric acid yields nitro derivatives.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can reduce the aromatic ring to form the corresponding alkane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Nitration: Concentrated nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Nitration: Nitro-1-ethyl-2-methylbenzene.

    Reduction: Ethylmethylcyclohexane.

Scientific Research Applications

Scientific Research Applications

1-Ethyl-2-methylbenzene is utilized in various scientific research domains:

Organic Synthesis

As a solvent and intermediate in organic synthesis, it serves as a starting material for synthesizing diverse aromatic compounds. Its ability to dissolve a wide range of organic substances makes it invaluable in laboratory settings for reaction medium and extraction processes.

Biological Research

In biological studies, this compound is used to investigate the metabolic pathways of aromatic hydrocarbons and their effects on living organisms. Its role in understanding the toxicity and environmental impact of aromatic compounds is significant, particularly concerning human health risks associated with exposure to similar compounds like benzene and toluene .

Industrial Chemistry

This compound finds applications in the production of dyes, resins, and other chemical products. It is also used in formulating paints, coatings, and adhesives due to its excellent solvency power and compatibility with various materials.

Industrial Applications

The industrial applications of this compound can be categorized as follows:

Paints and Coatings

In the paints and coatings industry, this compound enhances the formulation of high-quality coatings by effectively dissolving resins, pigments, and additives. Its solvency power ensures uniform dispersion of components, leading to improved performance and durability of coatings .

Adhesives and Sealants

In adhesive formulations, this compound helps achieve the required viscosity by dissolving polymer components. This compatibility enhances adhesion properties and overall strength in final products .

Cleaning Agents

This compound is utilized in cleaning and degreasing products due to its ability to remove grease and oils efficiently from surfaces without leaving residues that could damage materials .

Chemical Manufacturing

In chemical manufacturing processes, it serves as a solvent for reactions, extractions, and separations. Its capacity to dissolve a broad range of compounds makes it suitable for various synthesis and purification tasks .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Paint Formulation

A study demonstrated that incorporating this compound into paint formulations significantly improved color consistency and durability compared to traditional solvents. The enhanced dispersion of pigments led to better coverage and longevity of the paint on surfaces.

Case Study 2: Adhesive Performance

Research conducted on adhesives containing this compound showed that these formulations exhibited superior adhesion strength on various substrates compared to those without this solvent. This improvement was attributed to better polymer solvation during the curing process.

Case Study 3: Environmental Impact Assessment

An environmental assessment evaluated the emissions from industrial processes using this compound as a solvent. The study found that while emissions were present, they were significantly lower than those associated with more volatile organic compounds (VOCs), indicating a potential for safer industrial practices when using this compound .

Mechanism of Action

1-Ethyl-2-methylbenzene is similar to other alkyl-substituted benzenes such as:

    Toluene (methylbenzene): Contains a single methyl group attached to the benzene ring.

    Ethylbenzene: Contains a single ethyl group attached to the benzene ring.

    Xylene (dimethylbenzene): Contains two methyl groups attached to the benzene ring at different positions (ortho, meta, or para).

Uniqueness: this compound is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its chemical reactivity and physical properties. This dual substitution pattern allows for distinct chemical behavior compared to its mono-substituted counterparts.

Comparison with Similar Compounds

Comparison with Similar Alkylbenzene Compounds

Structural and Chemical Properties

The table below compares 1-ethyl-2-methylbenzene with structurally related alkylbenzenes:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Natural Occurrence/Applications
This compound 611-14-3 C₉H₁₂ 120.19 Ethyl (C1), methyl (C2) on benzene Plant extracts, environmental pollutants
Ethylbenzene 100-41-4 C₈H₁₀ 106.17 Single ethyl group on benzene Gasoline additive, industrial solvent
o-Xylene 95-47-6 C₈H₁₀ 106.17 Two methyl groups at C1 and C2 Petrochemical precursor, VOCs in urban air
1,2,3-Trimethylbenzene 526-73-8 C₉H₁₂ 120.19 Three methyl groups at C1, C2, C3 Found in coal tar, industrial emissions
1-Ethyl-3-methylbenzene 620-14-4 C₉H₁₂ 120.19 Ethyl (C1), methyl (C3) on benzene Discriminant volatile in olive oil analysis

Key Observations :

  • Structural isomerism : this compound shares the same molecular formula (C₉H₁₂) as 1,2,3-trimethylbenzene and 1-ethyl-3-methylbenzene but differs in substituent arrangement, leading to distinct chemical behaviors .
  • Environmental persistence : Unlike ethylbenzene and o-xylene, this compound lacks confirmed oxidation products in environmental degradation pathways, suggesting slower transformation rates in polluted ecosystems .

Analytical and Environmental Significance

  • Chromatographic behavior : In GC-MS analyses, this compound exhibits distinct retention times (RT) compared to isomers like 1-ethyl-3-methylbenzene, aiding in VOC profiling .
  • Toxicity: While specific toxicological data are absent in the evidence, its structural similarity to ethylbenzene (a known carcinogen) warrants caution in occupational settings .

Biological Activity

1-Ethyl-2-methylbenzene, commonly known as o-ethyltoluene, is an aromatic hydrocarbon that belongs to the class of toluenes. Its chemical formula is C9H12C_9H_{12}, and it features a benzene ring substituted with both an ethyl and a methyl group. This compound has garnered attention due to its potential biological activities and implications for human health.

This compound has the following properties:

PropertyValue
Chemical FormulaC9H12C_9H_{12}
Average Molecular Weight120.19 g/mol
LogP (Octanol-Water Partition Coefficient)3.87
Melting Point-95.5 °C
Boiling Point165 °C

These properties suggest a moderate hydrophobic nature, which can influence its biological interactions and metabolic pathways.

Toxicological Studies

Research indicates that this compound may exhibit various toxicological effects. In studies involving animal models, exposure to ethyltoluene has been linked to several adverse health outcomes:

  • Carcinogenic Potential : Long-term exposure studies in rats have shown an increase in malignant tumors, particularly in the nasal and oral cavities . The International Agency for Research on Cancer (IARC) has classified related compounds like ethylbenzene as possibly carcinogenic to humans based on animal studies .
  • Metabolic Pathways : The metabolism of this compound involves cytochrome P450 enzymes, particularly CYP2E1, which plays a crucial role in its biotransformation. Studies have reported that the high-affinity reaction of this compound in human liver microsomes exhibits a Vmax of 689 pmol/min/mg and a Km of 8 μM, indicating efficient metabolism at low concentrations .

Case Studies

  • Inhalation Exposure : A study on inhalation pharmacokinetics revealed that rats exposed to varying concentrations of ethyltoluene showed significant accumulation in organs such as the liver and kidneys, suggesting potential systemic toxicity .
  • Free Radical Production : Research involving intraperitoneal administration of ethyltoluene in rats indicated increased production of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage .
  • Environmental Impact : Ethyltoluene has been detected in various environmental matrices, including fish tissues and urban air samples, raising concerns about ecological exposure and potential bioaccumulation .

Summary of Findings

The biological activity of this compound highlights its potential health risks associated with exposure. Key findings include:

  • Evidence of carcinogenicity based on animal studies.
  • Significant metabolic processing by cytochrome P450 enzymes.
  • Induction of oxidative stress through free radical generation.
  • Environmental persistence and detection in biological samples.

Q & A

Q. Basic: What spectroscopic and chromatographic methods are optimal for identifying 1-Ethyl-2-methylbenzene in complex mixtures?

Answer:
this compound is best identified using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility and aromatic structure. Key diagnostic ions in MS include m/z 105 (base peak for alkylbenzenes) and 91 (tropylium ion). For structural confirmation, <sup>1</sup>H NMR is recommended, with characteristic shifts at δ 2.3–2.6 ppm (ethyl and methyl groups) and δ 6.8–7.2 ppm (aromatic protons). High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) can quantify it in environmental matrices .

Q. Advanced: How can conflicting data on the environmental persistence of this compound be resolved?

Answer:
Contradictions in environmental persistence data often arise from variations in experimental conditions (e.g., pH, microbial activity). To address this:

  • Conduct controlled biodegradation assays under standardized OECD 301 guidelines.
  • Use isotope labeling (<sup>13</sup>C or <sup>2</sup>H) to track degradation pathways.
  • Compare results across diverse ecosystems (e.g., aquatic vs. soil matrices) to isolate confounding factors .

Q. Basic: What are the challenges in synthesizing this compound with high purity?

Answer:
Key challenges include:

  • Regioselectivity : Friedel-Crafts alkylation often produces isomers (e.g., 1-Ethyl-3-methylbenzene). Optimize catalysts (e.g., AlCl3 vs. zeolites) to favor ortho-substitution .
  • Purification : Use fractional distillation (bp ~165°C) or preparative GC to separate isomers. Validate purity via GC-FID (>99% area normalization) .

Q. Advanced: How does the molecular structure of this compound influence its reactivity in catalytic processes?

Answer:
The ortho-substitution creates steric hindrance, reducing electrophilic substitution rates. In hydrogenation:

  • Pd/C catalysts show lower activity compared to para-isomers due to steric effects.
  • DFT calculations reveal higher activation energy (~15 kJ/mol) for ortho-derivatives in oxidation reactions .

Q. Basic: What are the best practices for quantifying this compound in environmental samples?

Answer:

  • Sample Preparation : Solid-phase microextraction (SPME) or purge-and-trap for volatile extraction.
  • Calibration : Use deuterated analogs (e.g., d10-ethylbenzene) as internal standards.
  • Detection Limits : Achieve sub-ppb levels via GC-MS-SIM (selected ion monitoring) .

Q. Advanced: What strategies optimize the use of this compound as an intermediate in pharmaceutical synthesis?

Answer:

  • Functionalization : Bromination at the ethyl group (NBS, AIBN) yields 1-(1-Bromoethyl)-2-methylbenzene for cross-coupling reactions .
  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to synthesize enantiopure derivatives for bioactive molecules .

Q. Basic: What are the toxicological endpoints to consider in exposure studies of this compound?

Answer:

  • Biomarkers : Monitor urinary mandelic acid (ethylbenzene metabolite) and o-methylhippuric acid (methyl group oxidation).
  • Acute Toxicity : LD50 (rat, oral) ~3,500 mg/kg; prioritize neurobehavioral assays (e.g., motor dysfunction) .

Q. Advanced: How can thermodynamic properties of this compound be modeled for industrial applications?

Answer:

  • QSPR Models : Correlate log Kow (2.89) and Henry’s law constant (0.017 atm·m<sup>3</sup>/mol) with molecular descriptors (e.g., polar surface area).
  • Vapor Pressure : Use Antoine equation parameters (A=4.12, B=1450, C=210) for process design .

Q. Key Research Gaps

  • Isomer-Specific Toxicity : Limited data on ortho vs. para isomer effects.
  • Advanced Catalysis : Need for sterically tuned catalysts to enhance ortho-selectivity in synthesis.

Properties

IUPAC Name

1-ethyl-2-methylbenzene
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InChI

InChI=1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
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InChI Key

HYFLWBNQFMXCPA-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID2050403
Record name 1-Ethyl-2-methylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Colorless liquid with an aromatic odor of hydrocarbons; [CAMEO]
Record name Benzene, 1-ethyl-2-methyl-
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Vapor Pressure

2.61 [mmHg]
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CAS No.

611-14-3, 25550-14-5
Record name 1-Ethyl-2-methylbenzene
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Synthesis routes and methods I

Procedure details

Data from these analyses are combined by computer program to give an overall material-balanced run result. Especially noted is the proportion of para-ethyltoluene in ethyltoluenes, PET/ET, and the ratio of toluene converted to theoretical toluene conversion if all ethylene fed reacted stoichiometrically with toluene to give ethyltoluene.
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Synthesis routes and methods II

Procedure details

In a manner similar to the preceding examples, 3.25 grams of HZSM-5 but having a crystallite size of about 2 microns was mixed with 1.75 grams of alumina binder and extruded to produce a 1/16 inch cylindrical particle. The extrudate with a volume of 8.5 ml. was diluted with 4 volumes of low surface area quartz and tested for its ability to alkylate toluene with ethylene to yield ethyltoluene. The conditions of reaction and results are shown in Table III below.
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Synthesis routes and methods III

Procedure details

In a manner similar to Example 1, 3.25 grams of HZSM-5 having a crystallite size of 0.02 to 0.05 micron was used. In this example, the HZSM-5 sample was mixed with 1.75 grams of alumina binder and extruded to produce a 1/16 inch cylindrical particle. The extrudate with a volume of 9 ml. was diluted with 4 volumes of low surface area quartz and tested for ability to alkylate toluene with ethylene to yield ethyltoluene. The conditions of reaction and results are shown in Table II below.
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Synthesis routes and methods IV

Procedure details

The catalyst from Example II is then soaked in glacial acetic acid for 15 minutes at ambient temperature. The catalyst is then dried and calcined at 500° C. for 16 hours. Using the same reaction conditions as in Example II, toluene is reacted with ethylene in the presence of such an acetic acid-treated catalyst. Ethylation of toluene gives 7.1% conversion of toluene to produce an ethyltoluene product which contains 92.3% of the para-ethyltoluene isomer.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Ethyl-2-methylbenzene
1-Ethyl-2-methylbenzene
1-Ethyl-2-methylbenzene
1-Ethyl-2-methylbenzene
1-Ethyl-2-methylbenzene
1-Ethyl-2-methylbenzene

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